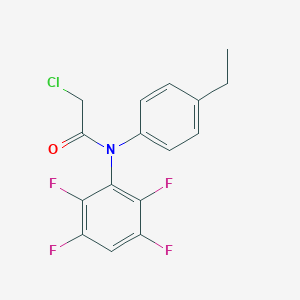

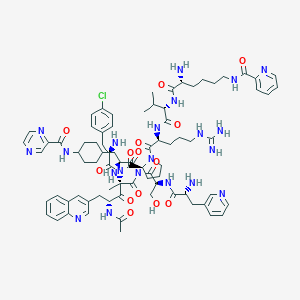

2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide

Overview

Description

2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide, also known as ETPTA, is a fluorinated organic compound with a wide range of applications in scientific research. It is a white solid that is relatively stable, non-toxic, and readily soluble in a variety of organic solvents. ETPTA is used in a variety of scientific studies, including drug synthesis, protein engineering, and biochemistry.

Scientific Research Applications

2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide has been used in a variety of scientific studies, including drug synthesis, protein engineering, and biochemistry. It has been used to synthesize a variety of drugs, including anticonvulsants, anti-inflammatory agents, and anti-cancer agents. In protein engineering, it has been used to modify the structure and activity of proteins, as well as to study protein-ligand interactions. In biochemistry, 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide has been used to study the structure and function of enzymes and other proteins, as well as to study the role of metal ions in biochemical reactions.

Mechanism Of Action

2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide acts as a ligand for metal ions, forming complexes with them that can then be used in a variety of biochemical reactions. The binding of 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide to metal ions can be used to activate certain enzymes, or to inhibit the activity of other enzymes. It can also be used to study the structure and function of proteins, as well as to study the role of metal ions in biochemical reactions.

Biochemical And Physiological Effects

2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and cyclooxygenase. It has also been shown to activate certain enzymes, such as phospholipase A2. In addition, 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide has been shown to induce apoptosis in certain cancer cell lines, and to inhibit the growth of certain bacteria.

Advantages And Limitations For Lab Experiments

The main advantage of using 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide in lab experiments is its stability and solubility in organic solvents. This makes it easy to work with, and allows for a wide range of experiments to be conducted. However, it is important to note that 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide is a relatively new compound, and therefore there is still much to be learned about its properties and effects.

Future Directions

Future research on 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide could focus on its use in drug synthesis and protein engineering. It could also be used to study the structure and function of enzymes and other proteins, as well as to study the role of metal ions in biochemical reactions. Furthermore, it could be used to explore its potential as an anti-cancer agent or as an inhibitor of certain enzymes. Additionally, further research could be done to explore the mechanism of action of 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide, as well as its potential side effects. Finally, further research could be done to explore the use of 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide in other areas of scientific research, such as in the fields of organic chemistry and materials science.

properties

IUPAC Name |

2-chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF4NO/c1-2-9-3-5-10(6-4-9)22(13(23)8-17)16-14(20)11(18)7-12(19)15(16)21/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNJYZYKTNBAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C2=C(C(=CC(=C2F)F)F)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

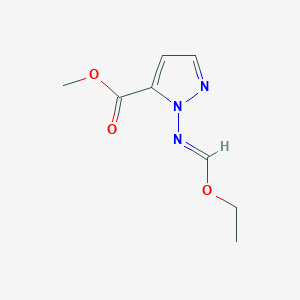

![tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B142684.png)